molecular formula C11H6F3N5O2 B1418283 3-[4-(trifluoromethoxy)phenyl]-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1105195-38-7

3-[4-(trifluoromethoxy)phenyl]-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No. B1418283
M. Wt: 297.19 g/mol
InChI Key: CPXYNQRIZZPMNI-UHFFFAOYSA-N
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Description

This compound belongs to a new family of compounds named [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones . These compounds have been reported to inhibit CHIKV replication in the low micromolar range with no toxicity to the host (Vero) cells .


Molecular Structure Analysis

The molecular formula of the compound is C11H6F3N5O2 . The compound forms a covalent bond with Cys797 in a distinct “DFG-in-C-helix-out” inactive EGFR conformation .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 297.19 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 8 . The compound has a rotatable bond count of 2 . The topological polar surface area of the compound is 81.4 Ų .

Scientific Research Applications

Synthesis and Structural Analysis

  • Solution-Phase Parallel Synthesis : A study by Sun, Chen, and Yang (2011) detailed a solution-phase parallel synthesis method for 5-Substituted 7H-1,2,3-triazolo[4,5-d]pyrimidin-7-ones, showcasing the efficient synthesis of these compounds, which could include 3-[4-(trifluoromethoxy)phenyl]-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one (Sun, Chen, & Yang, 2011).

  • Crystal Structure Determination : Zhao Jun (2005) synthesized a related compound, 3-benzyl-5-cyclohexylamino-6-phenyl-3,6-dihydro-1,2,3-triazolo[4,5-d]pyrimidin-7-one, and analyzed its crystal structure using X-ray diffraction, providing insights into the molecular conformation and arrangement in the solid state (Zhao Jun, 2005).

Chemical Transformations and Reactions

  • Regioselective Alkylation : Research by Islam, Ashida, and Nagamatsu (2008) explored the regioselective alkylation of similar compounds, which provides a foundation for understanding how 3-[4-(trifluoromethoxy)phenyl]-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one might react under various chemical conditions (Islam, Ashida, & Nagamatsu, 2008).

  • Microwave Assisted Synthesis : Divate and Dhongade-Desai (2014) demonstrated an efficient microwave-assisted synthesis method for triazolopyrimidine derivatives, which could be applicable to the synthesis of 3-[4-(trifluoromethoxy)phenyl]-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one (Divate & Dhongade-Desai, 2014).

Potential Biological Activities

  • Antiviral and Antitumor Activities : Islam, Ashida, and Nagamatsu's study also highlighted the potential of triazolopyrimidines for moderate antiviral and antitumor activities, suggesting possible research directions for the biological applications of 3-[4-(trifluoromethoxy)phenyl]-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one (Islam, Ashida, & Nagamatsu, 2008).

  • Antimicrobial Activity : Abu-Hashem and Gouda (2017) investigated the antimicrobial activity of novel quinoline, chromene, pyrazole derivatives bearing triazolopyrimidine moiety. Their findings could provide insights into the antimicrobial potential of 3-[4-(trifluoromethoxy)phenyl]-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one (Abu-Hashem & Gouda, 2017).

properties

IUPAC Name

3-[4-(trifluoromethoxy)phenyl]-6H-triazolo[4,5-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3N5O2/c12-11(13,14)21-7-3-1-6(2-4-7)19-9-8(17-18-19)10(20)16-5-15-9/h1-5H,(H,15,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPXYNQRIZZPMNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C(=O)NC=N3)N=N2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(trifluoromethoxy)phenyl]-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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